6-Iodoquinazolin-4-amine
Overview
Description
6-Iodoquinazolin-4-amine is a chemical compound with the molecular formula C8H6IN3. It belongs to the quinazoline family, which is known for its diverse biological activities. This compound is characterized by the presence of an iodine atom at the 6th position of the quinazoline ring and an amine group at the 4th position. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and antifungal activities.
Mechanism of Action
Target of Action
6-Iodoquinazolin-4-amine primarily targets specific enzymes and receptors involved in cellular processes. It has been shown to interact with kinases, which are crucial for signal transduction pathways that regulate cell growth, differentiation, and apoptosis .
Mode of Action
The compound binds to the active sites of these kinases, inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, leading to a disruption in the signaling pathways that promote cell proliferation and survival . By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
This compound affects several key biochemical pathways, including the MAPK/ERK and PI3K/AKT pathways . These pathways are essential for cell growth and survival. Inhibition of these pathways results in reduced cell proliferation and increased apoptosis, making the compound a potential candidate for anticancer therapy .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is moderately absorbed in the gastrointestinal tract and distributed throughout the body . It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the kidneys . The bioavailability of this compound is influenced by its solubility and stability in the gastrointestinal environment .
Result of Action
At the molecular level, this compound induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . At the cellular level, it leads to cell cycle arrest at the G1 phase, reducing the proliferation of cancer cells . These effects collectively contribute to the compound’s potential as an anticancer agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of this compound . The compound is more stable in a neutral to slightly acidic environment and can degrade at higher temperatures . Additionally, interactions with other drugs or dietary components can affect its absorption and metabolism .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Iodoquinazolin-4-amine are not fully understood as of my knowledge cutoff in 2021. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoquinazolin-4-amine typically involves the iodination of quinazolin-4-amine. One common method includes the following steps:
Starting Material: Quinazolin-4-amine.
Iodination: The iodination is carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically performed in an organic solvent like acetic acid or ethanol.
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete iodination. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Iodoquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be replaced by other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolin-4-one derivatives or reduction to form dihydroquinazoline derivatives.
Coupling Reactions: It can participate in cross-coupling reactions with arylboronic acids in the presence of palladium catalysts to form 6-arylquinazolin-4-amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiourea, or alkyl halides are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used. The reactions are performed under controlled temperature and pH conditions.
Coupling Reactions: Palladium catalysts, cesium carbonate as a base, and solvents like dimethylformamide are used. The reactions are conducted under an inert atmosphere at elevated temperatures.
Major Products Formed
Substitution Reactions: Formation of 6-substituted quinazolin-4-amines.
Oxidation: Formation of 6-iodoquinazolin-4-one.
Reduction: Formation of 6-iododihydroquinazoline.
Coupling Reactions: Formation of 6-arylquinazolin-4-amines.
Scientific Research Applications
6-Iodoquinazolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various quinazoline derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It has shown promise in the development of anticancer agents by inhibiting specific kinases involved in cancer cell proliferation.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroquinazolin-4-amine
- 6-Bromoquinazolin-4-amine
- 6-Fluoroquinazolin-4-amine
- 6-Methoxyquinazolin-4-amine
Uniqueness
6-Iodoquinazolin-4-amine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of various biologically active compounds. The iodine atom also enhances the compound’s reactivity in substitution and coupling reactions, making it a versatile building block in organic synthesis.
Properties
IUPAC Name |
6-iodoquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEFBUYEPRXDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599012 | |
Record name | 6-Iodoquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182880-14-4 | |
Record name | 6-Iodoquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common impurities found during the synthesis of 6-Iodoquinazolin-4-amine and how are they detected?
A1: Two known impurities encountered during the synthesis of N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine, a Lapatinib intermediate, are 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene and 6-iodo-4(H)-quinazolinone. [] High-performance liquid chromatography (HPLC) utilizing an octadecylsilane chemically bonded silica column and a mobile phase comprising a buffer salt and an organic solvent effectively separates and detects these impurities. This method ensures improved quality control by enabling the detection of impurities and enhancing the detection level of the desired product. []
Q2: What is the molecular structure of N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine and how is it characterized?
A2: N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine features a bicyclic ring system with a twisted conformation. [] The dihedral angle between the two fused rings is 4.5° while the dihedral angles between the fused ring system and the benzene rings are 27.3° and 5.3°. The dihedral angle between the benzene rings is 22.0°. [] The structure is confirmed by techniques like 1H NMR and ESI-MS. []
Q3: What synthetic routes are used to produce N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine?
A3: N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine can be synthesized from 2-amino-5-iodobenzoic acid through a four-step reaction with an overall yield of 77.9%. [] One crucial step involves a Williamson reaction with optimized conditions including a temperature of 35°C for 12 hours, potassium carbonate as a base, 18-crown-6 and potassium iodide as catalysts, and acetone as the solvent. [] Another approach involves the use of 2-aminobenzonitrile as a starting material. After iodination, condensation with N,N-dimethylformamide dimethyl acetal and Dimroth rearrangement with 3-chloro-4-[(3-fluorophenyl)methoxy]aniline yield the desired product. []
Q4: Are there any specific challenges in the synthesis of N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine?
A4: The synthesis of N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine can lead to the formation of specific impurities. For instance, during the Suzuki cross-coupling reaction, impurities like N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-(formyl)furan-2-yl]quinazolin-4-amine and bis[[5-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy] phenyl]amino]quinazolin-6-yl]furan-2-yl]methyl][2-(methylsulfonyl)ethyl]amine can arise. [] These impurities necessitate careful monitoring and purification steps to ensure the quality and purity of the final product.
Q5: Why is N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine a significant compound in pharmaceutical research?
A5: N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine is a key intermediate in the synthesis of Lapatinib, a tyrosine kinase inhibitor used in cancer treatment. [] The compound's specific structure allows for further modifications, leading to the development of Lapatinib and potentially other pharmaceutical compounds. Understanding its synthesis, impurities, and structural properties is crucial for developing efficient production methods and ensuring the quality of Lapatinib and related drug candidates.
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